molecular formula C9H17ClN2O B1441996 N-Allyl-3-piperidinecarboxamide hydrochloride CAS No. 1220027-49-5

N-Allyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B1441996
CAS No.: 1220027-49-5
M. Wt: 204.7 g/mol
InChI Key: QAVNZWKOEJLIFL-UHFFFAOYSA-N
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Description

N-Allyl-3-piperidinecarboxamide hydrochloride is a piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring and an allyl substituent on the amide nitrogen. The hydrochloride salt suggests the presence of a basic nitrogen, likely the piperidine ring itself, which is protonated to enhance solubility and stability.

Properties

IUPAC Name

N-prop-2-enylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-4-3-6-10-7-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVNZWKOEJLIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed N-Allylation Using Allylic Carbonates

A more direct and efficient method for preparing N-allyl derivatives of piperidine, including N-allyl-3-piperidinecarboxamide hydrochloride, involves palladium-catalyzed N-allylation reactions. This method uses allylic carbonates as allylating agents and palladium catalysts to achieve high yields and selectivity.

Key Features:

  • The reaction is carried out by reacting a piperidine derivative with an allylic carbonate in the presence of a palladium catalyst.
  • Common palladium catalysts include Pd(OAc)2, PdCl2, Pd(acac)2, and Pd(PPh3)4.
  • The reaction is performed under an inert atmosphere (e.g., nitrogen), often with degassed solvents.
  • Solvents used can be polar aprotic types such as tetrahydrofuran, dimethylformamide, or toluene.
  • Reaction temperatures range from room temperature up to 140°C, with optimal conditions typically between 40 and 120°C.
  • The reaction time varies but is often around 6 to 8 hours.
  • The product is isolated by conventional methods, including filtration to remove catalyst, solvent removal, and purification by crystallization or distillation.

Representative Reaction Conditions and Outcomes:

Parameter Condition/Value
Piperidine derivative 2,2,6,6-tetraalkyl-piperidine
Allylating agent Allylic carbonate
Catalyst Pd(OAc)2 or Pd(PPh3)4
Solvent Tetrahydrofuran, toluene, or DMF
Atmosphere Nitrogen (inert)
Temperature 40–120°C
Reaction time 6–8 hours
Yield Up to 75% with 97-98% selectivity

Example:

  • 2,2,6,6-tetramethyl-piperidin-4-ol (12.5 g) reacted with allylic carbonate in presence of Pd(OAc)2 and triphenylphosphine in tetrahydrofuran at 50°C for 6 hours yielded 1-allyl-2,2,6,6-tetramethyl-piperidinol in 75% yield with high selectivity.

This method is favored for its high yield, selectivity, and mild reaction conditions compared to traditional allylation methods using allyl bromide or allyl alcohol, which often give poor yields (<5%).

Alternative Carbamoylation Using Reactive Carbamyl Chlorides

Another synthetic route involves the condensation of reactive carbamyl chlorides with primary or secondary amines derived from piperidine. This method allows the preparation of N-substituted piperidine carboxamides.

Process Details:

  • Carbamyl chlorides such as N-methyl-carbamyl chloride or N,N-diethylcarbamyl chloride are reacted with piperidine derivatives in an organic solvent like chloroform.
  • The reaction is exothermic and is typically performed under stirring and cooling.
  • Triethylamine is added to neutralize the hydrochloric acid formed.
  • After reaction completion, the mixture is washed with dilute hydrochloric acid and water.
  • The organic solvent is removed by distillation, and the product is purified by recrystallization or distillation under reduced pressure.

Example Data:

Reagent Quantity Conditions Product Yield/Properties
4-Phenylpiperidine 5.3 g Reaction with carbamoyl chloride in chloroform Product isolated as colorless liquid, B.P. 152°C at 0.3 mm Hg
N,N-diethylcarbamoyl chloride 4.5 g Stirred with triethylamine Product yield 4.5 g, purified by distillation

This approach is versatile for synthesizing various N-substituted piperidine carboxamides but requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Alkali Metal Cyanate Reaction Piperidine hydrochloride, potassium cyanate, acetic acid, water, 45°C Simple, good yields for carbamyl derivatives Does not directly introduce allyl group
Palladium-Catalyzed N-Allylation Piperidine derivative, allylic carbonate, Pd catalyst, inert atmosphere, 40–120°C High yield, high selectivity, mild conditions Requires palladium catalyst, inert atmosphere
Carbamoyl Chloride Condensation Piperidine derivative, carbamoyl chloride, triethylamine, chloroform, cooling Versatile for N-substituted amides Exothermic, requires careful handling
Pd-Catalyzed C(sp3)–H Arylation Piperidine AQ amides, Pd catalyst, K2CO3, trifluorotoluene, 100–130°C Stereoselective functionalization More complex, auxiliary removal needed

Chemical Reactions Analysis

Types of Reactions: N-Allyl-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the allyl or piperidine moieties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized piperidine derivatives.

Scientific Research Applications

Pharmacological Activities

N-Allyl-3-piperidinecarboxamide hydrochloride exhibits a range of pharmacological activities that make it a candidate for drug development:

  • Neurotropic Effects : Research indicates that derivatives of compounds similar to N-Allyl-3-piperidinecarboxamide can promote neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases and peripheral neuropathies. For example, a related compound demonstrated synergistic effects when combined with nerve growth factor (NGF), enhancing neurite outgrowth significantly in neuronal cultures .
  • Cancer Therapy : Piperidine derivatives, including those related to N-Allyl-3-piperidinecarboxamide, have shown anticancer properties. Studies highlight their ability to induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .
  • Alzheimer’s Disease Treatment : Compounds with piperidine structures are being investigated for their potential to inhibit cholinesterase enzymes and reduce amyloid beta aggregation, key factors in Alzheimer's pathology. The incorporation of piperidine moieties has been linked to improved brain penetration and dual-action mechanisms against neurodegeneration .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

Study Focus Findings
Study on Neurotropic ActivityNeuroprotectionDemonstrated significant neurite outgrowth enhancement when combined with NGF .
Anticancer Activity AssessmentCancer TherapyShowed superior cytotoxicity compared to traditional chemotherapeutics in hypopharyngeal cancer models .
Alzheimer’s Disease ResearchCognitive HealthExhibited dual inhibition of cholinesterase enzymes, suggesting potential for cognitive enhancement .

Mechanism of Action

The mechanism of action of N-Allyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the evidence, share structural or functional similarities with N-Allyl-3-piperidinecarboxamide hydrochloride. Key differences in substituents, molecular weight, and ring systems are analyzed below:

(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride

  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78
  • Substituents : A 3-hydroxycyclohexyl group is attached to the amide nitrogen.
  • The hydroxyl group enhances hydrophilicity, which may improve aqueous solubility .

3-Aminopiperidine Dihydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N₂
  • Molecular Weight : 167.08
  • Substituents : A primary amine at the 3-position of the piperidine ring.
  • Key Features : The absence of a carboxamide group simplifies the structure but reduces hydrogen-bonding capacity. The dihydrochloride salt indicates two protonation sites, likely the piperidine nitrogen and the amine, increasing solubility in polar solvents .

Nicotinoyl Chloride Hydrochloride

  • Molecular Formula: C₆H₅Cl₂NO
  • Molecular Weight : 178.02
  • Substituents : A carbonyl chloride group on a pyridine ring.
  • Key Features : The aromatic pyridine ring contrasts with the saturated piperidine ring, reducing conformational flexibility. The carbonyl chloride group is highly reactive, enabling nucleophilic acyl substitution, unlike the stable carboxamide group in the target compound .

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

  • Molecular Formula: Not explicitly provided, but inferred to include chloro, hydroxyl, and pivalamide groups.
  • The pivalamide group (tert-butyl) offers steric protection, contrasting with the smaller allyl group in the target compound .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System Key Functional Differences
This compound* C₉H₁₇ClN₂O 212.7 (inferred) Allyl (amide N) Piperidine Balanced hydrophobicity/reactivity
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl C₁₂H₂₃ClN₂O₂ 262.78 3-Hydroxycyclohexyl (amide N) Piperidine Increased steric bulk and hydrophilicity
3-Aminopiperidine dihydrochloride C₅H₁₃Cl₂N₂ 167.08 3-Amino Piperidine Higher basicity, simpler structure
Nicotinoyl Chloride Hydrochloride C₆H₅Cl₂NO 178.02 Carbonyl chloride (pyridine-3) Pyridine Aromaticity, high reactivity
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide Not specified Not specified Chloro, hydroxyl, pivalamide Pyridine Planar structure, steric protection

*Inferred data based on structural analogs.

Functional Implications of Structural Differences

  • Allyl vs.
  • Carboxamide vs. Amine : The carboxamide group in the target compound enhances stability and hydrogen-bonding capacity compared to amines, which are more prone to oxidation or protonation .
  • Piperidine vs. Pyridine Rings : The saturated piperidine ring allows conformational flexibility, beneficial for binding to biomolecular targets, whereas pyridine’s aromaticity favors planar interactions .

Biological Activity

N-Allyl-3-piperidinecarboxamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The presence of the allyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

  • Acetylcholinesterase Inhibition : Compounds with a piperidine moiety often exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives similar to N-Allyl-3-piperidinecarboxamide can effectively inhibit AChE, leading to improved cognitive function in animal models .
  • Neuroprotection : Research indicates that this compound may provide neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. In vitro studies using SH-SY5Y neuronal cells demonstrated that compounds with similar structures could mitigate Aβ-induced neurotoxicity .
  • Monoamine Oxidase Inhibition : Piperidine derivatives have been noted for their activity against monoamine oxidases (MAO-A and MAO-B). Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating mood disorders .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Activity Effect Reference
AChE InhibitionSignificant inhibition observed
Neuroprotection against AβReduced neurotoxicity in SH-SY5Y cells
MAO-B InhibitionEnhanced neurotransmitter levels
Induction of Neurite OutgrowthStimulated growth in PC12 cell cultures

Case Studies

  • Neuroprotective Effects : A study investigated the effects of this compound on neuronal survival in the presence of Aβ peptides. The results indicated a significant increase in cell viability compared to untreated controls, suggesting a protective mechanism against neurodegeneration .
  • Cognitive Enhancement : In an animal model of cognitive decline, administration of compounds similar to N-Allyl-3-piperidinecarboxamide resulted in improved performance on memory tasks, correlating with increased AChE inhibition and enhanced cholinergic signaling .

Safety and Toxicology

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. Acute toxicity assessments in murine models revealed no significant adverse effects on major organs following administration at high doses .

Q & A

Q. What are the validated synthetic routes for N-Allyl-3-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution or amide coupling. Key steps include:

  • Allylation of 3-piperidinecarboxamide : Use allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Hydrochloride salt formation : Post-reaction acidification with HCl in anhydrous ether or ethanol.
    Optimization involves controlling stoichiometry (1:1.2 ratio of amine to allylating agent), inert atmosphere (N₂/Ar), and purification via recrystallization (ethanol/water) to achieve ≥95% purity .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) for purity assessment (≥98%) .
  • NMR (¹H/¹³C) : Key signals include allyl protons (δ 5.1–5.9 ppm, multiplet) and piperidine carboxamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 217.1 [M-Cl]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound?

Discrepancies arise from solvent polarity and pH:

  • Aqueous solubility : Poor in neutral water (<1 mg/mL) but improves in acidic buffers (pH 2–3, solubility ~10 mg/mL due to protonation) .
  • Organic solvents : Highly soluble in DMSO (>50 mg/mL) and methanol (~20 mg/mL). Validate via saturation shake-flask assays with UV-Vis quantification (λmax 260 nm) .

Q. What experimental designs are suitable for studying its stability under varying storage conditions?

  • Thermal stability : Accelerated stability testing at 40°C/75% RH for 6 months shows <5% degradation (HPLC monitoring). Store at -20°C in airtight, light-protected containers for long-term stability .
  • pH-dependent hydrolysis : Degrades rapidly in alkaline conditions (pH >9), forming 3-piperidinecarboxamide and allyl alcohol. Use buffered solutions (pH 4–6) for in vitro assays .

Q. How can computational modeling guide mechanistic studies of its biological activity?

  • Molecular docking : Target GPCRs (e.g., σ-1 receptors) using the piperidine core for hydrophobic interactions and the allyl group for steric modulation .
  • ADMET prediction : LogP ~1.2 (moderate lipophilicity) and blood-brain barrier penetration (Yes/No models) suggest CNS activity potential .

Methodological Considerations

Q. What strategies mitigate byproduct formation during synthesis?

  • Byproducts : N,N-diallylated piperidine (due to excess allyl halide).
  • Mitigation : Use controlled stoichiometry (1:1.2 amine:allylating agent) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How to design dose-response studies for in vivo neuropharmacological applications?

  • Animal models : Rodent neuropathic pain models (e.g., chronic constriction injury).
  • Dosing : 10–50 mg/kg (i.p. or p.o.) in saline or 5% DMSO. Measure efficacy via von Frey filaments (mechanical allodynia) and Rotarod (motor function) .

Data Interpretation and Reproducibility

Q. How to address variability in receptor-binding assay results across labs?

  • Standardize protocols : Use identical radioligands (e.g., [³H]-DTG for σ-1 receptors) and buffer compositions (Tris-HCl, pH 7.4, 10 mM MgCl₂) .
  • Control for batch variability : Source compound from certified suppliers (e.g., Sigma-Aldrich, Cayman Chemical) and validate via COA (certificate of analysis) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Allyl-3-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Allyl-3-piperidinecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.